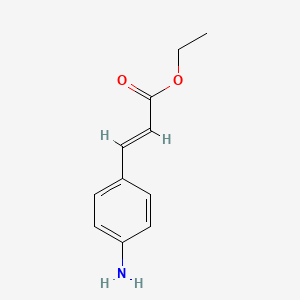

Ethyl 4-aminocinnamate

Übersicht

Beschreibung

Ethyl 4-aminocinnamate, also known as ethyl cinnamate, is a compound that has been identified as a potent odorant in Pinot noir wines of Burgundy. It is one of the minor constituents that contribute to the characteristic flavor quality of these wines. The compound is an ester, which is a class of organic compounds formed by the reaction of an acid and an alcohol with the elimination of water. Ethyl cinnamate has been found to have a significant olfactometric index, indicating its importance in the flavor profile of the wine .

Synthesis Analysis

The synthesis of ethyl cinnamate derivatives can be achieved through various methods. One such method is the Knoevenagel condensation, which involves the reaction of benzaldehyde and ethyl cyanoacetate in a flow monolithic microreactor. The catalytic activity in this process is enhanced by the presence of amino groups grafted onto the silica surface of the microreactor. Specifically, diamine functional groups accompanied by hydrophobic methyl groups have shown high activity and stability in the synthesis process . Another method involves the reaction of 4-hydroxycoumarin with ethyl 4'-methoxy-2-cyanocinnamate in the presence of triethylbenzylammonium chloride in an aqueous medium, leading to the formation of a compound with a similar cinnamate structure .

Molecular Structure Analysis

The molecular structure of ethyl cinnamate derivatives can be characterized by various spectroscopic techniques. For instance, the infrared (IR) spectrum and nuclear magnetic resonance (NMR) spectra provide insights into the molecular structure and confirm the presence of the ester functional group. The molecular structure is also influenced by the presence of amino groups, which can participate in intra- and intermolecular hydrogen bonding, as seen in the crystal structure of related compounds .

Chemical Reactions Analysis

Ethyl cinnamate and its derivatives can undergo various chemical reactions. For example, the reaction of ethanol with 4-hydroxy-3-methoxycinnamic acid in the presence of a cation-exchange resin catalyst under microwave irradiation leads to the formation of ethyl 4-hydroxy-3-methoxycinnamate. This reaction showcases the use of microwave-assisted synthesis and catalysis to achieve the esterification process . Additionally, the synthesis of sunscreen analogs like ethyl trans-4-methoxycinnamate involves carbonyl condensation reactions and carboxylic acid esterifications, highlighting the versatility of cinnamate esters in chemical synthesis .

Physical and Chemical Properties Analysis

The physical properties of ethyl cinnamate derivatives, such as their glass transition temperature, can be determined using differential scanning calorimetry (DSC). These properties are important for understanding the material characteristics of the compounds. The chemical properties, such as reactivity and stability, are influenced by the functional groups present in the molecule and the reaction conditions. For instance, the yield and purity of synthesized ethyl 3,4-dimethoxycinnamate are affected by the molar ratios of reactants and the presence of catalysts like L-proline and potassium phosphate .

Wissenschaftliche Forschungsanwendungen

1. Self-Healing Materials

EA has been utilized in the preparation of novel self-healing elastomers. These materials can be repaired upon exposure to UV light due to reversible photochemical [2+2] cycloaddition reactions. The introduction of EA to polyphosphazenes results in polymers that can be almost completely healed within half an hour under UV light irradiation (Hu, Cheng, & Zhang, 2015).

2. UV Filtering in Sunscreens

EA derivatives, such as ethyl ferulate, have been explored for their potential as sunscreen agents. Studies reveal efficient non-radiative decay to repopulate the ground state, mediated by trans-cis isomerization. This characteristic suggests that ethyl ferulate can effectively perform as a UV filtering component in sunscreens (Horbury et al., 2017).

3. Dimerization in Dye Synthesis

EA has been observed to undergo dimerization in the synthesis of disperse dyes. This unique behavior can influence the properties and applications of the dyes (Peters & Wild, 2008).

4. Nanotechnology and Nanocomposites

EA-functionalized multi-walled carbon nanotubes have been developed for enhancing the physical and mechanical properties of silicone rubber nanocomposites. The addition of EA functionalized nanotubes resulted in improved tensile strength, thermal stability, and reduced swelling indices in silicone rubber (Tamore et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl (E)-3-(4-aminophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPMBSHHBFFYBF-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063691 | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5048-82-8, 198195-25-4 | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005048828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-aminocinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198195254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-aminocinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl p-aminocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-AMINOCINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61E38U5S1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was Ethyl 4-aminocinnamate chosen to functionalize the MWCNTs in this study?

A1: The research paper highlights that Ethyl 4-aminocinnamate acts as a weak functionalizing agent []. This weak interaction helps to create a smooth and glossy surface on the MWCNTs, facilitating their uniform dispersion within the silicone rubber matrix []. This uniform dispersion is crucial for enhancing the mechanical, thermal, and physical properties of the resulting nanocomposites.

Q2: How does the functionalization of MWCNTs with Ethyl 4-aminocinnamate impact the properties of silicone rubber nanocomposites?

A2: The study demonstrates that increasing the loading of Ethyl 4-aminocinnamate functionalized MWCNTs in the silicone rubber matrix leads to improvements in various properties:

- Mechanical properties: Tensile strength, Young's modulus, and elongation at break are all enhanced []. This is attributed to the uniform dispersion and alignment of the functionalized MWCNTs within the matrix, reinforcing the composite structure [].

- Thermal stability: The nanocomposites exhibit increased thermal stability []. This improvement is linked to the uniform heat distribution facilitated by the well-dispersed functionalized MWCNTs.

- Physical properties: Swelling indices are reduced, indicating a denser structure less prone to absorbing solvents []. This is attributed to the closely packed chains in the nanocomposite due to the presence of functionalized MWCNTs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorobenzyl)thio]benzoic acid](/img/structure/B1331263.png)

![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)

![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)

![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)